Octamethylcyclotetrasilazane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

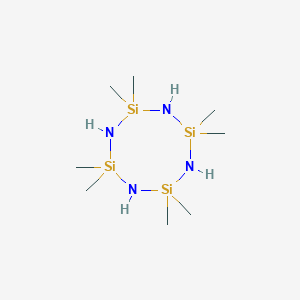

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H28N4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIADVASZMLCQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H28N4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051511 | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020-84-4 | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Octamethylcyclotetrasilazane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethylcyclotetrasilazane, a cyclic organosilicon compound, is a key precursor in the synthesis of advanced silicon-based materials. Composed of an eight-membered ring of alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups, its unique structure imparts desirable properties such as high thermal stability. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. It is soluble in organic solvents like acetone but insoluble in water.[1] The fundamental properties of this compound are summarized in the tables below. It is important to note that some discrepancies exist in the reported values for properties such as melting and boiling points, which may be attributable to the presence of different geometric isomers or variations in measurement conditions.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂₈N₄Si₄ | [2][3] |

| Molecular Weight | 292.68 g/mol | [3] |

| CAS Number | 1020-84-4 | [1][2][3] |

| Appearance | White crystals or powder | [1][4] |

| Melting Point | 96-99 °C | [1] |

| >190 °C | [5] | |

| Boiling Point | 225 °C (at 756 mmHg) | [1] |

| 334 °C | [5] | |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | 1.4580 | [1] |

| Flash Point | 66 °C | [1] |

| 200 °C | [5] | |

| Solubility | Soluble in acetone; Insoluble in water | [1][5] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Reference(s) |

| Enthalpy of Fusion (ΔfusH) | 25.05 | kJ/mol | [6] |

| Enthalpy of Vaporization (ΔvapH) | 52.30 | kJ/mol | [6] |

| Triple Point Temperature (Ttriple) | 367.67 ± 0.02 | K | [6] |

Crystal Structure

The crystal structure of this compound is particularly noteworthy. X-ray diffraction studies have revealed that it crystallizes in the monoclinic space group P2/c. A highly unusual feature of its solid-state structure is the presence of a 1:1 ordered mixture of two distinct geometrical isomers: a "chair" and a "cradle" (or "boat-saddle") conformation of the central eight-membered (SiN)₄ ring.[1]

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2/c | [1] |

| a | 11.65 Å | [1] |

| b | 6.45 Å | [1] |

| c | 22.96 Å | [1] |

| β | 90.4° | [1] |

| Z | 4 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the ammonolysis of dichlorodimethylsilane in a nucleophilic solvent such as pyridine.[7]

Materials:

-

Dichlorodimethylsilane (SiH₂Cl₂)

-

Pyridine (C₅H₅N)

-

Ammonia (NH₃), gaseous

-

Inert solvent (e.g., toluene)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

A reaction flask equipped with a stirrer, a gas inlet, a condenser, and a dropping funnel is purged with dry nitrogen gas.

-

A solution of dichlorodimethylsilane in the inert solvent is added to the flask.

-

The flask is cooled in an appropriate bath to maintain the desired reaction temperature.

-

Pyridine is added to the solution, which acts as a solvent and a catalyst.

-

Gaseous ammonia is bubbled through the solution at a controlled rate with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

The reaction mixture will form a precipitate of ammonium chloride.

-

After the reaction is complete, the mixture is filtered under a nitrogen atmosphere to remove the ammonium chloride precipitate.

-

The solvent and any excess pyridine are removed from the filtrate by distillation under reduced pressure.

-

The crude product is then purified by fractional distillation or recrystallization to yield pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the methyl protons on the silicon atoms and potentially the N-H protons.

-

¹³C NMR: Obtain the carbon-13 NMR spectrum. A signal corresponding to the methyl carbons is expected.

-

²⁹Si NMR: Acquire the silicon-29 NMR spectrum to confirm the silicon environment in the cyclic structure. The chemical shifts are sensitive to the substituents on the silicon atom.[4][8]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for Si-N, Si-CH₃, and N-H bonds.[9]

Mass Spectrometry (MS):

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Analysis: Determine the molecular weight from the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic fragments resulting from the loss of methyl groups or other parts of the molecule.[10][11]

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent or by sublimation. Due to its sensitivity to moisture, crystals should be handled in a dry atmosphere and sealed in thin-walled glass capillaries for analysis.[1]

-

Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular conformation.[1]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the polar Si-N bonds and the presence of N-H protons.

Ring-Opening Polymerization (ROP)

This compound is a key monomer for the synthesis of polysilazanes through ring-opening polymerization. This process can be initiated by either cationic or anionic catalysts. The resulting polymers can be precursors to silicon nitride ceramics.

Hydrolysis

The Si-N bonds in this compound are susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the silazane ring to form silanols and ammonia. The sensitivity to atmospheric moisture necessitates handling the compound under inert conditions.[1][12]

Reactions with Electrophiles and Nucleophiles

The nitrogen atoms in the silazane ring possess lone pairs of electrons, making them nucleophilic. They can react with various electrophiles. Conversely, the silicon atoms can be susceptible to nucleophilic attack, particularly if activated by an appropriate catalyst.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 4: Expected Spectroscopic Features for this compound

| Technique | Feature | Expected Region/Value | Notes |

| ¹H NMR | Si-CH₃ | ~0.1 - 0.3 ppm | A sharp singlet due to the magnetically equivalent methyl protons. |

| N-H | Variable | Broad signal, position dependent on solvent and concentration. | |

| ¹³C NMR | Si-CH₃ | ~0 - 5 ppm | A single resonance for the methyl carbons. |

| ²⁹Si NMR | Si | ~ -5 to -20 ppm | Chemical shift is characteristic of the cyclic silazane environment. |

| FTIR | ν(N-H) | ~3400 cm⁻¹ | N-H stretching vibration. |

| ν(C-H) | ~2960, 2900 cm⁻¹ | C-H stretching in methyl groups. | |

| δ(Si-CH₃) | ~1250 cm⁻¹ | Symmetric deformation of Si-CH₃. | |

| νₐₛ(Si-N-Si) | ~930 cm⁻¹ | Asymmetric stretching of the Si-N-Si backbone. | |

| Mass Spec (EI) | [M-CH₃]⁺ | m/z 277 | A prominent peak due to the loss of a methyl group is expected. |

Conclusion

This compound is a versatile and important compound in organosilicon chemistry. Its well-defined, albeit complex, crystal structure and its reactivity make it a valuable precursor for a range of advanced materials, most notably polysilazanes and silicon nitride ceramics. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective application in research and development. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound, enabling further exploration of its chemistry and potential applications.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. spectrabase.com [spectrabase.com]

- 3. CN111574551A - Purification process of octamethylcyclotetrasiloxane - Google Patents [patents.google.com]

- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 5. Purification process of octamethylcyclotetrasiloxane - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. unige.ch [unige.ch]

- 9. gelest.com [gelest.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. english.gyig.cas.cn [english.gyig.cas.cn]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octamethylcyclotetrasilazane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octamethylcyclotetrasilazane, with the chemical formula [(CH₃)₂SiNH]₄, is a cyclic organosilicon compound characterized by an eight-membered ring of alternating silicon and nitrogen atoms, with two methyl groups attached to each silicon atom. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its significant applications, particularly as a monomer in the production of advanced polysilazane-based polymers. Detailed experimental protocols for its synthesis and polymerization are presented, along with a thorough compilation of its physicochemical and safety data. This document aims to be a critical resource for researchers and professionals in materials science, polymer chemistry, and drug development exploring the potential of silicon-nitrogen-based materials.

Introduction

This compound (CAS No. 1020-84-4) is a white crystalline solid that serves as a key building block in the synthesis of polysilazanes.[1] These polymers, which feature a silicon-nitrogen backbone, are precursors to advanced ceramic materials and are also explored for applications in coatings, sealants, and adhesives due to their notable thermal stability and chemical resistance.[2][3] The reactivity of the Si-N bond in the cyclosilazane ring allows for controlled polymerization, enabling the synthesis of polymers with tailored properties. This guide delves into the technical details of this compound, providing a foundational understanding for its use in research and development.

Synthesis of this compound

The primary industrial synthesis of this compound involves the ammonolysis of dimethyldichlorosilane.[3] This reaction is typically carried out in an inert organic solvent.

General Reaction Scheme

The overall reaction can be represented as follows:

4 (CH₃)₂SiCl₂ + 12 NH₃ → [ (CH₃)₂SiNH ]₄ + 8 NH₄Cl

Experimental Protocol: Ammonolysis of Dimethyldichlorosilane

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Anhydrous ammonia (NH₃)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Filtration apparatus

-

Distillation apparatus

-

Nitrogen or argon gas for inert atmosphere

Procedure:

-

A solution of dimethyldichlorosilane in anhydrous diethyl ether is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a cooling system. The system is maintained under a dry, inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically below 0 °C) to control the exothermic reaction.

-

Anhydrous ammonia gas is bubbled through the cooled solution with vigorous stirring. The flow rate of ammonia is controlled to maintain the desired reaction temperature.

-

During the reaction, a white precipitate of ammonium chloride (NH₄Cl) will form.

-

After the reaction is complete, the mixture is filtered to remove the ammonium chloride precipitate.

-

The solvent (diethyl ether) is removed from the filtrate by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or recrystallization to yield the final product.[4]

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Structure and Bonding of Octamethylcyclotetrasilazane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethylcyclotetrasilazane, with the chemical formula C8H28N4Si4, is a cyclic organosilicon compound belonging to the silazane family.[1] It is structurally characterized by an eight-membered ring of alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups. This compound serves as a key monomer in the synthesis of polysilazanes, which are precursors to advanced ceramic materials like silicon nitride. Its unique structure, featuring polar Si-N bonds and nonpolar methyl groups, imparts properties such as high thermal stability and chemical resistance to the resulting polymers. This guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound, along with relevant experimental protocols and comparative data from its well-studied oxygen analog, octamethylcyclotetrasiloxane (D4).

Molecular Structure and Bonding

The core of this compound is the (Si-N)4 ring. The bonding within this ring is a fascinating interplay of covalent and polar characteristics. The silicon and nitrogen atoms are linked by sigma bonds, but the significant difference in electronegativity between silicon (1.90) and nitrogen (3.04) results in a highly polar Si-N bond. This polarity influences the molecule's reactivity and intermolecular interactions.

The bonding in the Si-N-Si linkage is also of particular interest. Similar to the Si-O-Si bond in siloxanes, the Si-N-Si bond angle is expected to be wider than that of a typical sp3 hybridized atom due to the potential for pπ-dπ back-bonding. This involves the donation of a lone pair of electrons from the nitrogen p-orbital to an empty d-orbital on the silicon atom, which can strengthen and shorten the Si-N bond.

Structural Parameters (Analogous Data from Octamethylcyclotetrasiloxane - D4)

The following table summarizes the key bond lengths and angles for octamethylcyclotetrasiloxane (D4) as determined by X-ray crystallography. This data serves as a valuable reference for understanding the likely structural parameters of this compound.

| Structural Parameter | High-Temperature Phase (D4) | Low-Temperature Phase (D4) |

| Si-O Bond Length (Å) | 1.611 - 1.623 | 1.64 - 1.66 |

| Si-C Bond Length (Å) | 1.822 - 1.835 | 1.850 - 1.855 |

| Si-O-Si Bond Angle (°) | Not specified | Not specified |

| C-Si-C Bond Angle (°) | Not specified | Not specified |

Data sourced from studies on octamethylcyclotetrasiloxane.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C8H28N4Si4[1] |

| Molecular Weight | 292.68 g/mol [1] |

| Appearance | Colorless liquid or white crystals |

| CAS Number | 1020-84-4[1] |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 48.1 Ų |

| Heavy Atom Count | 16 |

| Covalently-Bonded Unit Count | 1 |

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons attached to the silicon atoms. The chemical shift of this peak provides information about the electronic environment of the methyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance corresponding to the methyl carbons.

-

²⁹Si NMR: Silicon-29 NMR is a powerful tool for probing the silicon environment.[2] A single peak is expected for the chemically equivalent silicon atoms in the ring. The chemical shift is sensitive to the nature of the substituents on the silicon atom and the ring strain. For comparison, the ²⁹Si NMR chemical shift of octamethylcyclotetrasiloxane (D4) is reported to be around -19.2 ppm.[3] Theoretical calculations using density functional theory are also employed to predict ²⁹Si NMR chemical shifts.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific vibrational modes of the Si-N and Si-C bonds. Key absorption bands are expected for:

-

Si-N stretching vibrations

-

Si-CH₃ stretching and bending vibrations

-

N-H stretching vibrations (if any residual N-H bonds are present)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the exact mass of this compound would be observed, along with characteristic fragment ions resulting from the cleavage of Si-N and Si-C bonds.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized through the ammonolysis of dimethyldichlorosilane (Me₂SiCl₂). This reaction involves the nucleophilic substitution of the chlorine atoms by ammonia, leading to the formation of silazane linkages and the subsequent cyclization to form the eight-membered ring.

Overall Reaction: 4 Me₂SiCl₂ + 12 NH₃ → (Me₂SiNH)₄ + 8 NH₄Cl

Caption: A generalized workflow for the synthesis of this compound.

Reactivity: Ring-Opening Polymerization (ROP)

A key reaction of this compound is its ring-opening polymerization (ROP) to form linear polysilazanes. This process is typically initiated by acidic or basic catalysts and is a fundamental method for producing preceramic polymers. The resulting polysilazanes can be further processed and pyrolyzed to yield silicon nitride ceramics.

Caption: A simplified diagram of the ring-opening polymerization of this compound.

Experimental Protocols

General Synthesis of this compound

Materials:

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Anhydrous ammonia (NH₃)

-

Anhydrous inert solvent (e.g., toluene, hexane)

-

Dry ice/acetone condenser

Procedure:

-

A solution of dimethyldichlorosilane in an anhydrous inert solvent is prepared in a reaction flask equipped with a stirrer, a gas inlet, and a condenser.

-

The reaction vessel is cooled to a low temperature (e.g., 0 °C).

-

Anhydrous ammonia gas is bubbled through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

-

The reaction results in the formation of a white precipitate of ammonium chloride (NH₄Cl).

-

After the reaction is complete, the excess ammonia is removed, and the reaction mixture is filtered to separate the ammonium chloride precipitate.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by fractional distillation under vacuum or by recrystallization to yield pure this compound.

X-ray Crystallography (General Protocol)

Objective: To determine the precise three-dimensional arrangement of atoms and obtain accurate bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or sublimation.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods.

-

Structure Refinement: The initial atomic model is refined to improve the agreement between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy (General Protocol)

Objective: To characterize the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer. For each nucleus of interest (¹H, ¹³C, ²⁹Si), a specific radiofrequency pulse sequence is applied, and the resulting signal (Free Induction Decay - FID) is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane - TMS).

-

Spectral Analysis: The chemical shifts, multiplicities, and integration of the peaks in the spectrum are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy (General Protocol)

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (between two salt plates), a solution in an IR-transparent solvent, or as a solid dispersed in a KBr pellet.

-

Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The amount of radiation absorbed at each frequency is measured by a detector.

-

Spectral Analysis: The resulting IR spectrum (a plot of absorbance or transmittance versus wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific molecular vibrations.

Conclusion

This compound is a fundamentally important monomer in the field of inorganic polymers and advanced materials. Its cyclic structure, dominated by polar Si-N bonds, provides a unique platform for the synthesis of high-performance polysilazanes. While a complete experimental structural characterization remains an area for further investigation, analogies to its well-studied oxygen counterpart, octamethylcyclotetrasiloxane, provide significant insights into its bonding and conformational behavior. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for the rational design and development of novel materials for a wide range of applications.

References

- 1. 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | C8H28N4Si4 | CID 66100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cyclic Silazanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic silazanes, characterized by their alternating silicon and nitrogen atoms in a ring structure, represent a fascinating and versatile class of inorganic heterocycles. Since their discovery, they have garnered significant interest due to their unique chemical and physical properties. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of cyclic silazanes, tailored for researchers, scientists, and professionals in drug development and materials science.

Historical Development: From Silicon Hydrides to Cyclic Silazanes

The journey to the discovery of cyclic silazanes is intrinsically linked to the broader history of organosilicon chemistry. The foundational work in the early 20th century by Alfred Stock and his collaborator Carl Somieski on silicon hydrides and their reactions laid the groundwork for the synthesis of a vast array of silicon-containing compounds.[1][2] Their pioneering research into the reactions of chlorosilanes, the building blocks of many organosilicon compounds, was a critical precursor to the eventual synthesis of silazanes.[3][4]

The term "silicone" was first coined by Frederick Kipping in the early 1900s to describe compounds with the empirical formula R₂SiO, which he initially believed to be analogous to ketones.[5] While this nomenclature was later found to be inaccurate, Kipping's extensive work on the hydrolysis of organochlorosilanes was instrumental in advancing the field.[6]

The first intentional synthesis of alkylsilazanes, including cyclic variants, is credited to S. D. Brewer and C. P. Haber in their landmark 1948 paper published in the Journal of the American Chemical Society.[7][8] They investigated the ammonolysis of organochlorosilanes, a reaction that would become the cornerstone for the synthesis of both linear and cyclic silazanes. This work marked the formal beginning of cyclic silazane chemistry.

Timeline of Key Developments:

-

Early 20th Century: Alfred Stock and Carl Somieski conduct foundational research on silicon hydrides and chlorosilanes.[1][2]

-

1901: Frederick Kipping coins the term "silicone."[5]

-

1948: S. D. Brewer and C. P. Haber report the first systematic synthesis of alkylsilazanes, including cyclic compounds, via ammonolysis of dichlorodimethylsilane.[7][8]

-

Mid-20th Century to Present: Extensive research focuses on the synthesis of various substituted cyclic silazanes, elucidation of their structures, and exploration of their applications as precursors to silicon nitride ceramics, in surface modification, and as reagents in organic synthesis.[9][10]

Synthesis of Cyclic Silazanes

The most prevalent method for the synthesis of cyclic silazanes is the ammonolysis of diorganodichlorosilanes . This reaction involves the treatment of a dichlorosilane with ammonia, which acts as both a reactant and a hydrogen chloride scavenger. The reaction typically produces a mixture of cyclic silazanes, with the trimer (hexamethylcyclotrisilazane, (Me₂SiNH)₃) and tetramer (octamethylcyclotetrasilazane, (Me₂SiNH)₄) being the most common products when using dichlorodimethylsilane.[11][12]

The general reaction can be represented as follows:

n R₂SiCl₂ + 3n NH₃ → (R₂SiNH)n + 2n NH₄Cl

The ratio of the cyclic trimer to the tetramer can be influenced by reaction conditions such as temperature, solvent, and the rate of ammonia addition.

Experimental Protocol: Synthesis of Hexamethylcyclotrisilazane and this compound

This protocol is a generalized procedure based on the principles of the Brewer and Haber synthesis.

Materials:

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Anhydrous ammonia (gas)

-

Inert solvent (e.g., anhydrous diethyl ether or toluene)

-

Dry ice/acetone condenser

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a dry ice/acetone condenser is flushed with a stream of dry nitrogen.

-

Anhydrous diethyl ether is added to the flask, followed by dichlorodimethylsilane, while maintaining a positive pressure of nitrogen. The solution is cooled in an ice bath.

-

Anhydrous ammonia gas is slowly bubbled through the stirred solution. A white precipitate of ammonium chloride will form immediately. The rate of ammonia addition should be controlled to maintain a gentle reflux of the solvent.

-

After the addition of ammonia is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

-

The reaction mixture is then filtered under an inert atmosphere to remove the ammonium chloride precipitate.

-

The solvent is removed from the filtrate by distillation at atmospheric pressure.

-

The resulting liquid, a mixture of cyclic silazanes, is then fractionally distilled under reduced pressure to separate the hexamethylcyclotrisilazane (trimer) and this compound (tetramer).

Yields: The yields of the trimer and tetramer can vary depending on the specific reaction conditions. Typically, the ammonolysis of dichlorodimethylsilane yields a mixture containing a higher proportion of the tetramer.

Quantitative Data

Table 1: Physical Properties of Common Cyclic Silazanes

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Hexamethylcyclotrisilazane | (Me₂SiNH)₃ | 219.5 | 188 | -9 to -10 |

| This compound | (Me₂SiNH)₄ | 292.7 | 225 | 96-97 |

Table 2: Spectroscopic Data of Common Cyclic Silazanes

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | IR (cm⁻¹) |

| Hexamethylcyclotrisilazane | ~0.1 (s, Si-CH₃), ~0.5 (br s, N-H) | ~2.0 | ~ -8.0 | ~3400 (N-H stretch), ~1250 (Si-CH₃ bend), ~930 (Si-N-Si stretch) |

| This compound | ~0.15 (s, Si-CH₃), ~0.6 (br s, N-H) | ~2.5 | ~ -18.0 | ~3400 (N-H stretch), ~1250 (Si-CH₃ bend), ~920 (Si-N-Si stretch) |

Note: NMR chemical shifts can vary slightly depending on the solvent used.

Signaling Pathways and Experimental Workflows (as Reaction Pathways and Synthetic Logic)

In the context of cyclic silazane chemistry, "signaling pathways" are best represented as reaction pathways and logical workflows for their synthesis and further reactions.

Synthesis of Cyclic Silazanes from Dichlorodimethylsilane

The following diagram illustrates the general synthetic pathway for the formation of hexamethylcyclotrisilazane and this compound from dichlorodimethylsilane.

Ring-Opening Polymerization of Cyclic Silazanes

Cyclic silazanes can undergo ring-opening polymerization (ROP) to form polysilazanes, which are important precursors to silicon nitride ceramics. This process is typically initiated by catalysts.

Applications

Cyclic silazanes are not only fascinating from a fundamental chemical perspective but also have a range of practical applications:

-

Precursors to Silicon Nitride Ceramics: Polysilazanes, derived from the ring-opening polymerization of cyclic silazanes, can be pyrolyzed to produce high-performance silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics.[9] These ceramics exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, automotive, and electronics industries.

-

Surface Modification: The reactive Si-N bond in cyclic silazanes allows for their use in modifying the surfaces of various materials, including silica, metals, and polymers. This can impart desirable properties such as hydrophobicity, adhesion promotion, and biocompatibility.[10]

-

Reagents in Organic Synthesis: Cyclic silazanes can serve as sources of the "Si-N" unit in organic synthesis and as protecting groups for protic functional groups.

Conclusion

The discovery and subsequent development of cyclic silazane chemistry have opened up a rich field of inorganic and materials chemistry. From their initial synthesis in the mid-20th century to their current use as versatile building blocks for advanced materials, cyclic silazanes continue to be an area of active research. This guide has provided a comprehensive overview of their history, synthesis, and properties, offering a valuable resource for researchers and professionals in related fields. Further exploration into the synthesis of novel cyclic silazanes with tailored functionalities promises to unlock even more exciting applications in the future.

References

- 1. The Evolution of Organosilicon Chemistry [sbfchem.com]

- 2. Organosilicon development history [sbfchem.com]

- 3. The Development History and Technological Evolution of Silicone Materials - Oreate AI Blog [oreateai.com]

- 4. grokipedia.com [grokipedia.com]

- 5. History of organic silicon development-IOTA [phenylsilicone.com]

- 6. Hexamethylcyclotrisilazane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Alkylsilazanes and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unige.ch [unige.ch]

An In-depth Technical Guide to Si-N Precursor Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to Si-N Precursor Chemistry: From Advanced Materials to Biomedical Frontiers

Silicon-nitrogen (Si-N) precursor chemistry is a cornerstone of modern materials science, enabling the synthesis of high-performance silicon nitride (Si₃N₄) ceramics, thin films, and coatings. These materials are renowned for their exceptional properties, including high strength, thermal stability, chemical inertness, and wear resistance. Initially driven by the demands of the semiconductor and aerospace industries, the application of Si-N precursor chemistry has expanded into the biomedical field, where the unique properties of silicon nitride are being harnessed for a new generation of medical implants, coatings, and drug delivery systems.[1][2] This guide provides a comprehensive overview of Si-N precursor chemistry, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Concepts in Si-N Precursor Chemistry

At its heart, Si-N precursor chemistry involves the synthesis and manipulation of molecules containing silicon-nitrogen bonds. These precursors are designed to be converted into inorganic silicon nitride-based materials through processes such as pyrolysis or chemical vapor deposition. The choice of precursor is critical as it dictates the properties of the final material.

The main classes of Si-N precursors include:

-

Chlorosilanes: These are silicon precursors where Si-Cl bonding is predominant. They are widely used in industrial processes due to their reactivity and cost-effectiveness.

-

Aminosilanes: A subclass of organosilanes, these precursors contain one or more amino groups attached to a silicon atom. They are often favored for lower-temperature deposition processes.

-

Polysilazanes: These are polymers with a repeating silicon-nitrogen backbone (···−Si−N−Si−N−···).[3] Their structure can be tailored to control the properties of the resulting ceramic material.

Synthesis of Si-N Precursors

Several synthetic routes are employed to produce Si-N precursors, with the choice of method depending on the desired precursor and its intended application.

Ammonolysis of Chlorosilanes

Ammonolysis is a widely used method for synthesizing aminosilanes and polysilazanes.[3][4] It involves the reaction of a chlorosilane with ammonia or a primary or secondary amine. The reaction proceeds with the elimination of ammonium chloride or an amine hydrochloride salt.

A representative reaction is the synthesis of bis(tert-butylamino)silane (BTBAS) from dichlorosilane and tert-butylamine.[5]

Catalytic Dehydrocoupling

Catalytic dehydrocoupling is an alternative route to Si-N bond formation that avoids the generation of corrosive byproducts.[6][7] This method involves the reaction of a silane with an amine in the presence of a catalyst, typically a transition metal complex, to eliminate hydrogen gas.[6]

From Precursors to Advanced Materials: Deposition Techniques

Si-N precursors are converted into silicon nitride thin films and coatings through various deposition techniques, with Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) being the most prominent.

Chemical Vapor Deposition (CVD)

In CVD, volatile Si-N precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid thin film.[8] The properties of the resulting silicon nitride film, such as thickness and composition, are controlled by process parameters like temperature, pressure, and gas flow rates.[9]

Atomic Layer Deposition (ALD)

ALD is a modification of CVD that allows for the deposition of ultrathin, highly conformal films with atomic-level precision.[7][10] The process involves sequential, self-limiting surface reactions of the precursor and a co-reactant. This precise control is particularly advantageous for applications in microelectronics and medical device coatings.[11]

Quantitative Data on Si-N Precursors and Films

The selection of a suitable Si-N precursor and deposition technique is guided by the desired properties of the final silicon nitride material. The following tables summarize key quantitative data for common precursors and the resulting films.

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dichlorosilane | SiH₂Cl₂ | 101.01 | 8.3 |

| Bis(tert-butylamino)silane (BTBAS) | C₈H₂₂N₂Si | 174.36 | 188-190 |

| Tris(dimethylamino)silane (TDMAS) | C₆H₁₉N₃Si | 161.37 | 144-146 |

| Perhydropolysilazane (PHPS) | [H₂SiNH]n | Variable | N/A (Polymer) |

Table 1: Physical Properties of Common Si-N Precursors.

| Deposition Method | Precursor | Deposition Temperature (°C) | Film Density (g/cm³) | Refractive Index |

| LPCVD | Dichlorosilane/Ammonia | ≥700 | 2.8-3.1 | ~2.0 |

| PECVD | Silane/Ammonia | <450 | 2.4-2.8 | 1.9-2.1 |

| ALD | Bis(tert-butylamino)silane | 350-500 | 2.4-2.8 | 1.8-1.95 |

| ALD | Trisilylamine (TSA) | 300-400 | ~2.5 | 2.04-2.16 |

Table 2: Comparison of Silicon Nitride Film Properties from Different Deposition Methods. [7][10]

Biomedical Applications: A New Frontier for Si-N Chemistry

The excellent biocompatibility, chemical stability, and mechanical properties of silicon nitride have opened up new avenues for its use in the biomedical field, including drug development.[1][6][12]

Biocompatible Coatings for Medical Implants

Polysilazane-derived silicon nitride coatings are being explored for medical implants to enhance their biocompatibility and wear resistance.[13] These coatings can create a smooth, inert surface that minimizes adverse reactions with surrounding tissues.[14] Studies have shown that silicon nitride surfaces can support the adhesion and proliferation of bone cells, making them promising for orthopedic and dental implants.

Drug Delivery Systems

The development of porous silicon nitride and Si-N based nanoparticles represents a significant advancement in drug delivery.[1][12][15] These materials can be loaded with therapeutic agents and their surface can be functionalized for targeted delivery to specific cells or tissues.[14] The controlled release of drugs from these carriers can improve therapeutic efficacy and reduce side effects.[15] For instance, porous silicon nitride has been investigated as a carrier for the controlled release of dexamethasone.[12][15]

Experimental Protocols

This section provides detailed methodologies for key experiments in Si-N precursor chemistry.

Synthesis of Bis(tert-butylamino)silane (BTBAS) via Ammonolysis

Objective: To synthesize BTBAS from dichlorosilane and an excess of tert-butylamine.[2][5]

Materials:

-

Dichlorosilane (SiH₂Cl₂)

-

tert-Butylamine (t-BuNH₂), anhydrous

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Schlenk line apparatus

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Filter funnel

-

Distillation apparatus

Procedure:

-

Set up the Schlenk line apparatus and ensure all glassware is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

In the reaction flask, dissolve a stoichiometric excess of anhydrous tert-butylamine in the anhydrous organic solvent. Cool the solution to 0 °C in an ice bath.

-

Slowly add dichlorosilane to the tert-butylamine solution via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce a white precipitate of tert-butylamine hydrochloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Filter the reaction mixture under an inert atmosphere to remove the tert-butylamine hydrochloride salt.

-

Wash the salt cake with a small amount of the anhydrous solvent to recover any remaining product.

-

Combine the filtrate and the washings. Remove the solvent and excess tert-butylamine under reduced pressure.

-

Purify the resulting crude BTBAS by vacuum distillation to obtain a colorless liquid product.

Characterization:

-

Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and Gas Chromatography-Mass Spectrometry (GC-MS).

Deposition of Silicon Nitride Thin Films via Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Objective: To deposit a silicon nitride thin film on a silicon wafer using BTBAS and ammonia plasma.

Materials:

-

PECVD reactor

-

Silicon wafers (substrate)

-

Bis(tert-butylamino)silane (BTBAS) precursor

-

Ammonia (NH₃) gas

-

Nitrogen (N₂) or Argon (Ar) carrier gas

Procedure:

-

Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

-

Load the cleaned wafers into the PECVD reaction chamber.

-

Evacuate the chamber to a base pressure typically in the mTorr range.

-

Heat the substrate to the desired deposition temperature (e.g., 400-500 °C).

-

Introduce the carrier gas (N₂ or Ar) into the chamber to stabilize the pressure.

-

Introduce the BTBAS precursor vapor into the chamber at a controlled flow rate. The BTBAS source is typically heated to increase its vapor pressure.

-

Introduce ammonia gas into the chamber.

-

Ignite the RF plasma to create reactive nitrogen species from the ammonia.

-

Allow the deposition to proceed for the desired time to achieve the target film thickness.

-

Turn off the plasma, precursor, and ammonia flows.

-

Cool down the chamber under a flow of inert gas before unloading the coated wafers.

Characterization:

-

Measure the film thickness and refractive index using ellipsometry.

-

Determine the elemental composition and bonding states using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Evaluate the film's mechanical properties, such as hardness and modulus, using nanoindentation.

Conclusion and Future Outlook

Si-N precursor chemistry continues to be a vibrant field of research with significant implications for both advanced materials and biomedical applications. The ability to tailor the molecular structure of precursors provides a powerful tool for controlling the properties of the resulting silicon nitride materials. For drug development professionals, the emergence of biocompatible silicon nitride coatings and drug delivery vehicles offers exciting new possibilities for improving the performance and safety of medical devices and therapies. Future research will likely focus on the development of novel Si-N precursors for more efficient and lower-temperature deposition processes, the synthesis of multifunctional Si-N based nanoparticles for theranostics, and a deeper understanding of the biological interactions of these materials to further optimize their use in medicine.

References

- 1. Nanostructured porous Si-based nanoparticles for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE602004005505T2 - Process for the preparation and purification of bis (tertiary butylamino) silane - Google Patents [patents.google.com]

- 3. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US6963006B2 - Process for the production and purification of bis(tertiary-butylamino)silane - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Controlled Carboxylic Acid-Functionalized Silicon Nitride Surfaces through Supersonic Molecular Beam Deposition: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. Porous silicon nitride–based drug delivery carrier - PowderPro [powderpro.se]

- 13. eastmojo.com [eastmojo.com]

- 14. Tailor-made functionalization of silicon nitride surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Porous silicon nitride-based drug delivery carrier - PowderPro [powderpro.se]

An In-depth Technical Guide to Octamethylcyclotetrasiloxane (CAS Number: 1020-84-4)

A Note on Chemical Identity: The CAS number 1020-84-4 is predominantly associated with Octamethylcyclotetrasiloxane (D4) in the scientific literature, not Octamethylcyclotetrasilazane. This guide will focus on the extensive data available for Octamethylcyclotetrasiloxane.

This technical guide provides a comprehensive overview of Octamethylcyclotetrasiloxane (D4), a pivotal organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its relevance in the pharmaceutical and medical fields through its polymer derivatives.

Chemical and Physical Properties

Octamethylcyclotetrasiloxane (D4) is a colorless, odorless, and non-oily silicone fluid. It is a cyclic organosilicon compound that serves as a key monomer in the production of silicone polymers.

Table 1: Physical and Chemical Properties of Octamethylcyclotetrasiloxane (D4)

| Property | Value |

| Molecular Formula | C₈H₂₄O₄Si₄ |

| Molecular Weight | 296.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 17-18 °C |

| Boiling Point | 175-176 °C |

| Density | 0.956 g/mL at 25 °C |

| Vapor Pressure | 1.32 hPa at 25 °C |

| Flash Point | 55 °C (closed cup)[1] |

| Water Solubility | Insoluble (<0.001 g/L) |

| Solubility in Organic Solvents | Soluble in benzene and carbon tetrachloride |

| Refractive Index (n20/D) | 1.396 |

Synthesis of Octamethylcyclotetrasiloxane (D4)

The commercial synthesis of D4 is primarily achieved through the hydrolysis of dimethyldichlorosilane.

Experimental Protocol: Synthesis of D4

Objective: To synthesize Octamethylcyclotetrasiloxane (D4) via the hydrolysis of dimethyldichlorosilane.

Materials:

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Potassium hydroxide (KOH)

Procedure:

-

Dimethyldichlorosilane is added dropwise to water while maintaining the temperature at 30-40 °C.

-

The mixture is allowed to stratify, and the acidic aqueous layer is separated and removed.

-

The remaining oily material is hydrolyzed with a sodium hydroxide solution.

-

The resulting hydrolysate is mixed with 0.5%-2% potassium hydroxide in a cracking kettle.

-

The mixture is heated to 120-140 °C under a vacuum of 99.8 kPa to induce cracking.

-

The crude product is then purified by fractional distillation, collecting the fraction at 173-176 °C to yield pure Octamethylcyclotetrasiloxane.

Synthesis of Octamethylcyclotetrasiloxane (D4)

Ring-Opening Polymerization of D4

D4 is a crucial monomer for the synthesis of polydimethylsiloxane (PDMS), a widely used silicone polymer. This is achieved through ring-opening polymerization (ROP), which can be initiated by either cationic or anionic catalysts.

Experimental Protocol: Anionic Ring-Opening Polymerization of D4

Objective: To synthesize high molecular weight polydimethylsiloxane (PDMS) via anionic ring-opening polymerization of D4.

Materials:

-

Octamethylcyclotetrasiloxane (D4)

-

Potassium hydroxide-isopropanol complex (catalyst)

Procedure:

-

1000 g of Octamethylcyclotetrasiloxane (D4) is placed in a resin flask equipped with a thermometer, stirrer, and reflux condenser.

-

The D4 is heated to 165 °C.

-

0.14 g of a potassium hydroxide-isopropanol complex is added to the heated D4.

-

The reaction is allowed to proceed, and after approximately 25 minutes, an increase in viscosity will be observed.

-

The polymer is then heated for an additional 3.5 hours at 150 °C to ensure complete polymerization.

-

The resulting product is a high molecular weight polydimethylsiloxane polymer.

Anionic Ring-Opening Polymerization of D4

Spectroscopic Data

The structural characterization of D4 is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Octamethylcyclotetrasiloxane (D4)

| Technique | Key Peaks/Signals |

| ¹H NMR | A single peak is observed, consistent with the chemically equivalent methyl protons. |

| ¹³C NMR | A single peak is observed, corresponding to the carbon atoms of the methyl groups. |

| FTIR (cm⁻¹) | Characteristic peaks for Si-O-Si stretching and Si-CH₃ vibrations are present. |

| Mass Spec (m/z) | The mass spectrum shows a characteristic fragmentation pattern for D4. |

Relevance to Drug Development

While Octamethylcyclotetrasiloxane itself is not used as a therapeutic agent, its primary polymer derivative, polydimethylsiloxane (PDMS), has extensive applications in the pharmaceutical and medical fields due to its biocompatibility, chemical inertness, and desirable physical properties.[2][3]

Applications of PDMS in the Pharmaceutical Industry

-

Medical Devices: PDMS is a key material in the manufacturing of various medical devices such as catheters, tubing, and seals due to its flexibility and biocompatibility.[4]

-

Drug Delivery Systems: The properties of PDMS make it suitable for use in controlled-release drug delivery systems, including transdermal patches and implantable devices.[5][6][7] The release of drugs from a PDMS matrix can be controlled by diffusion.[5]

-

Pharmaceutical Formulations: PDMS is used as an excipient in various pharmaceutical formulations.[2] For example, it can act as a lubricant in tablet manufacturing and as a defoaming agent in liquid preparations.[8][9]

-

Wound Care: PDMS is utilized in wound dressings and films to create a protective barrier that aids in the healing process.[3]

Toxicology and Biocompatibility

Octamethylcyclotetrasiloxane has been the subject of extensive toxicological studies. It is considered to have low acute toxicity.[1] However, due to its persistence in the environment, its use in certain consumer products is regulated in some regions.[1] The polymer derived from it, PDMS, is generally considered biocompatible and safe for medical and pharmaceutical applications.[3][4]

Conclusion

Octamethylcyclotetrasiloxane (D4) is a fundamental building block in silicone chemistry. While its direct application in drug development is non-existent, its role as the primary monomer for the synthesis of polydimethylsiloxane (PDMS) is of significant importance to the pharmaceutical and medical industries. The versatility, biocompatibility, and well-characterized properties of PDMS make it an invaluable material for a wide range of applications, from medical devices to advanced drug delivery systems. This guide provides researchers and professionals with the core technical information necessary to understand and utilize this important organosilicon compound and its polymeric derivatives.

References

- 1. Octamethylcyclotetrasiloxane - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Polydimethylsiloxane (PDMS): Versatile Silicone Polymer for Industrial and Personal Care Applications [jindunchemical.com]

- 4. silicorex.com [silicorex.com]

- 5. Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Controlled drug release by the pore structure in polydimethylsiloxane transdermal patches [research.chalmers.se]

- 8. Polydimethylsiloxane (PDMS): A Multifunctional Compound Revolutionizing Multiple Industries - KBR [hskbrchemical.com]

- 9. Application of polydimethylsiloxane (PDMS) [sbfchem.com]

The Pivotal Role of Octamethylcyclotetrasilazane in Advanced Polymer Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octamethylcyclotetrasilazane stands as a cornerstone monomer in the synthesis of advanced inorganic polymers, particularly polysilazanes. These polymers are renowned for their exceptional thermal stability, chemical inertness, and their utility as precursors to high-performance ceramic materials such as silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). This technical guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from this compound, offering detailed experimental protocols and quantitative data to support research and development endeavors.

Synthesis of Polysilazanes from this compound

The primary route to converting this compound into a polymeric structure is through ring-opening polymerization (ROP). This process allows for the synthesis of linear polysilazanes with controlled molecular weights.[1] The polymerization can be initiated through either anionic or cationic mechanisms, with the choice of catalyst being a critical factor in determining the polymer's final properties.

Anionic Ring-Opening Polymerization

Anionic ROP of cyclic silazanes is a well-established method for producing high molecular weight polymers with a narrow molecular weight distribution. The reaction is typically initiated by strong bases, such as alkali metal hydroxides or organolithium compounds.

Cationic Ring-Opening Polymerization

Cationic ROP is another effective method for polymerizing cyclic silazanes and is often initiated by strong protic acids or Lewis acids. This method can be advantageous when certain functional groups that are sensitive to basic conditions are present.

Experimental Protocols

Due to the limited availability of detailed experimental protocols for the ring-opening polymerization of this compound in publicly accessible literature, the following protocols for the analogous and widely studied octamethylcyclotetrasiloxane (D4) are provided as illustrative examples. The principles of anionic and cationic ROP are transferable, though reaction kinetics and specific conditions may vary.

Illustrative Protocol for Anionic Ring-Opening Polymerization

This protocol describes the bulk polymerization of a cyclic siloxane using a potassium-based catalyst to produce a high-viscosity polymer.

Materials:

-

This compound (or analog), distilled before use

-

Potassium hydroxide (KOH) solution (e.g., 0.6 M in a suitable solvent)

-

Hexamethyldisilazane (as a chain terminator)

-

Nitrogen gas (for inert atmosphere)

-

Anhydrous toluene (or other suitable solvent)

Procedure:

-

Reactor Setup: A clean, dry reactor vessel equipped with a mechanical stirrer, thermometer, and condenser is assembled under a nitrogen atmosphere.

-

Charging the Reactor: The this compound monomer is charged into the reactor.

-

Initiation: A catalytic amount of the KOH solution is added to the reaction mixture.

-

Polymerization: The mixture is heated to a specific temperature (e.g., 150°C) with constant stirring. The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture.

-

Termination: Once the desired molecular weight is achieved, the reaction is terminated by adding a chain-terminating agent like hexamethyldisilazane.

-

Purification: The resulting polymer is cooled to room temperature and then purified by removing unreacted monomer and cyclic oligomers under vacuum at an elevated temperature.

Illustrative Protocol for Cationic Ring-Opening Polymerization

This protocol outlines the polymerization of a cyclic siloxane using a solid acid catalyst.[2]

Materials:

-

This compound (or analog)

-

Solid acid catalyst (e.g., Maghnite-H⁺, an acid-activated montmorillonite clay)

-

Anhydrous solvent (if not a bulk polymerization)

Procedure:

-

Catalyst Activation: The solid acid catalyst is dried in an oven (e.g., at 105°C for 24 hours) to remove any adsorbed water.

-

Reactor Setup: A reaction flask is charged with the dried catalyst and heated under vacuum with stirring to ensure a moisture-free environment.

-

Polymerization: The this compound monomer is added to the flask containing the catalyst. The flask is then immersed in a preheated oil bath (e.g., at 60°C) and the mixture is stirred under reflux.

-

Monitoring: The reaction can be monitored using techniques like IR spectroscopy to observe the disappearance of the monomer's characteristic peaks.

-

Work-up: The polymerization is stopped by deactivating the catalyst (e.g., by filtration). The resulting polymer is then dried under vacuum.

Quantitative Data on Polymerization

The following table summarizes representative quantitative data for the ring-opening polymerization of cyclic siloxanes. It is important to note that this data is for octamethylcyclotetrasiloxane and serves as a reference for the expected outcomes with this compound.

| Catalyst System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |

| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 2 | 33 | 5.0 | 1.6 |

| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 6 | 70 | 5.1 | 1.7 |

| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 2 | 58 | 10.0 | 1.8 |

| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 6 | 78 | 10.0 | 1.9 |

Data adapted from studies on photoinitiated cationic ROP of octamethylcyclotetrasiloxane.

Properties of Polysilazanes

Polymers derived from this compound exhibit a range of valuable properties, making them suitable for demanding applications.

Thermal Stability and Conversion to Ceramics

A defining characteristic of polysilazanes is their ability to transform into ceramic materials upon pyrolysis at high temperatures in an inert atmosphere.[2] This process, known as ceramization, typically occurs between 700 and 1200°C and results in the formation of an amorphous network of silicon, carbon, and nitrogen (SiCN).[3] Further heating can lead to the crystallization of silicon nitride (Si₃N₄) and silicon carbide (SiC).[3] The ceramic yield, which is the percentage of the initial polymer mass that is converted to ceramic, is often in the range of 60-80%.[3]

Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability and ceramic yield of polysilazanes. A typical TGA curve for a polysilazane shows a major weight loss between 400 and 700°C, corresponding to the evolution of small hydrocarbon molecules, ammonia, and hydrogen as the polymer crosslinks and converts to a ceramic.[3]

Chemical and Mechanical Properties

Polysilazanes are known for their chemical inertness.[2] The Si-N backbone is resistant to many chemical environments where traditional organic polymers would degrade. When cured, polysilazane-based coatings can exhibit high hardness and excellent adhesion to various substrates, including metals and glass.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and application of polysilazanes from this compound.

Caption: Workflow for the synthesis of polysilazane via ring-opening polymerization of this compound.

Caption: The process of converting a polysilazane precursor into a ceramic material through pyrolysis.

Applications in Research and Development

The unique properties of polysilazanes derived from this compound make them highly valuable in several advanced technology sectors.

-

Ceramic Matrix Composites (CMCs): Polysilazanes are used as a matrix material for CMCs, where they are infiltrated into a fiber preform and then pyrolyzed to form a ceramic matrix around the fibers. This improves the mechanical properties of the resulting composite.[2]

-

High-Temperature Coatings: Their excellent thermal stability and resistance to oxidation make them ideal for protective coatings on metals and other materials used in high-temperature environments, such as in aerospace applications.[2]

-

Precursors for Ceramic Fibers: Polysilazanes can be spun into fibers and then pyrolyzed to produce silicon nitride or silicon carbide fibers, which are used as reinforcements in advanced composites.

-

Dielectric Layers in Electronics: Due to their insulating properties, polysilazane-derived ceramics can be used as dielectric layers in integrated circuits.[2]

References

An In-depth Technical Guide on the Core Reactivity of Octamethylcyclotetrasilazane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethylcyclotetrasilazane, a cyclic organosilicon compound with a backbone of alternating silicon and nitrogen atoms, is a key monomer in the synthesis of advanced polysilazanes. These polymers serve as precursors to high-performance silicon nitride ceramics, materials prized for their exceptional thermal stability and chemical resistance. Understanding the fundamental reactivity of the this compound ring system is crucial for the controlled synthesis of polysilazanes with tailored properties and for exploring its potential in other areas of materials science and drug development. This guide provides a comprehensive overview of the core reactivity of this compound, including its synthesis, key reactions, and physical and chemical properties.

Synthesis of this compound

The primary industrial synthesis of this compound involves the ammonolysis of dimethyldichlorosilane. This reaction proceeds by the nucleophilic attack of ammonia on the silicon atom of dimethyldichlorosilane, leading to the displacement of chloride ions and the formation of Si-N bonds. The initial products are linear and cyclic silazanes of varying ring sizes. Through careful control of reaction conditions, the cyclic tetramer, this compound, can be obtained as a major product.

Experimental Protocol: Synthesis via Ammonolysis

A typical laboratory-scale synthesis involves the slow addition of dimethyldichlorosilane to a solution of excess ammonia in an inert solvent, such as toluene or diethyl ether, at low temperatures (typically below 0°C) to control the exothermicity of the reaction. The reaction mixture is then stirred for several hours to ensure complete reaction. The by-product, ammonium chloride, precipitates from the solution and is removed by filtration. The solvent is then removed under reduced pressure, and the resulting mixture of silazanes is purified by fractional distillation to isolate this compound.

Core Reactivity

The reactivity of this compound is primarily governed by the polar Si-N bond and the availability of lone pair electrons on the nitrogen atoms. The silicon atom is electrophilic, while the nitrogen atom is nucleophilic and basic. This dual nature allows the ring to react with a variety of electrophiles and nucleophiles.

Reactions with Electrophiles

The nitrogen atoms in the cyclotetrasilazane ring can act as nucleophiles, reacting with various electrophiles.

-

Protic Acids: Strong protic acids, such as HCl, can protonate the nitrogen atoms, leading to the cleavage of the Si-N bonds and ring-opening. This reaction is the basis for the acid-catalyzed ring-opening polymerization of cyclosilazanes.

-

Lewis Acids: Lewis acids can coordinate to the nitrogen atoms, activating the Si-N bond towards cleavage. This interaction is also utilized in catalytic ring-opening polymerization processes.

Reactions with Nucleophiles

The electrophilic silicon centers are susceptible to attack by nucleophiles, which can lead to substitution reactions or ring-opening.

-

Hydrolysis: this compound is sensitive to moisture. In the presence of water, the Si-N bonds are hydrolyzed to form silanols and ammonia. This reaction is typically catalyzed by acids or bases.

-

Organometallic Reagents: Strong nucleophiles such as organolithium and Grignard reagents can attack the silicon atoms, leading to the cleavage of Si-N bonds and the formation of new Si-C bonds. The extent of reaction can be controlled to achieve partial or complete substitution of the nitrogen atoms.

Ring-Opening Polymerization (ROP)

One of the most significant reactions of this compound is its ring-opening polymerization to form polysilazanes.[1] This can be initiated by either cationic or anionic catalysts.

-

Cationic ROP: Initiated by strong acids or Lewis acids, this process involves the protonation or coordination to a nitrogen atom, followed by nucleophilic attack of a monomer on the activated species, leading to chain propagation.

-

Anionic ROP: Strong bases, such as organolithium reagents or alkali metal hydrides, can deprotonate the N-H groups (if present in related silazanes) or directly attack the silicon atom, initiating polymerization.

The resulting polysilazanes are versatile preceramic polymers that can be pyrolyzed to yield silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) ceramics.[2]

Thermal Decomposition

At elevated temperatures, this compound and the resulting polysilazanes undergo thermal decomposition. The pyrolysis process involves complex bond cleavage and rearrangement reactions, ultimately leading to the formation of amorphous or crystalline ceramic materials. The composition of the final ceramic product can be influenced by the pyrolysis atmosphere (e.g., nitrogen, argon, or ammonia).

Quantitative Data

Due to the focus on its polymeric applications, detailed quantitative data on the discrete reactions of this compound with a wide range of small-molecule electrophiles and nucleophiles is not extensively available in the public domain. However, some key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₈N₄Si₄ | |

| Molecular Weight | 292.68 g/mol | |

| Appearance | White crystalline solid | [2] |

| Purity | >96% | [2] |

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via Ammonolysis.

Cationic Ring-Opening Polymerization (ROP)

Caption: Cationic Ring-Opening Polymerization of this compound.

Hydrolysis of this compound

References

An In-depth Technical Guide to Dimethylsilazane Cyclic Tetramer (Octamethylcyclotetrasilazane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilazane cyclic tetramer, scientifically known as 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane, is a cyclic organosilicon compound with a Si-N backbone.[1] Its unique molecular structure, consisting of a cyclotetrasilazane ring with eight methyl groups attached to the silicon atoms, imparts notable thermal stability and chemical resistance.[2] This compound serves as a critical monomer and precursor in the synthesis of advanced silicone polymers and materials.[1][2] Its low volatility and high viscosity are advantageous in formulations where durability and flexibility are paramount.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in materials science and as a precursor for polymer synthesis.

Chemical and Physical Properties

Octamethylcyclotetrasilazane is a compound of interest due to its unique combination of silicon and nitrogen in a cyclic structure. This composition leads to distinct physical and chemical properties that are summarized in the table below. The data presented has been compiled from various chemical databases and literature sources.

| Property | Value |

| Molecular Formula | C8H28N4Si4 |

| Molecular Weight | 292.68 g/mol |

| CAS Number | 1020-84-4 |

| Appearance | White crystalline solid |

| Melting Point | 96-99 °C |

| Boiling Point | 225 °C at 756 mm Hg |

| Density | 0.95 g/cm3 |

| Refractive Index | 1.458 |

| Flash Point | 66 °C |

| Vapor Pressure | 0.038 mmHg at 25 °C |

| Synonyms | This compound, 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane |

Synthesis

A generalized experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A logical diagram illustrating the general workflow for the synthesis of this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy: An IR spectrum for this compound is available through ChemicalBook, which can be used for the identification of functional groups present in the molecule.[3] The spectrum would be expected to show characteristic peaks for Si-N, Si-CH₃, and N-H (if present as an end group in linear oligomers or from hydrolysis) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl protons attached to the silicon atoms. The chemical shift and multiplicity of these signals would provide information about the chemical environment of the protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show a signal for the methyl carbons.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. The ²⁹Si NMR spectrum of this compound would provide a specific chemical shift characteristic of the silicon atoms in the cyclic silazane environment.

-

¹⁵N NMR: Nitrogen-15 NMR could be used to probe the nitrogen environments within the ring structure.

Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.

Applications

The primary application of this compound lies in materials science as a monomer for the synthesis of advanced polymers.[1]